molecular formula C19H19N5O2S B11678236 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11678236
M. Wt: 381.5 g/mol
InChI Key: JVXFIUHZGPUYFE-UDWIEESQSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide include:

Uniqueness

What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide apart is its unique combination of a triazole ring with a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of pharmacological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19N5O2S/c1-2-24-18(15-6-4-3-5-7-15)22-23-19(24)27-13-17(26)21-20-12-14-8-10-16(25)11-9-14/h3-12,25H,2,13H2,1H3,(H,21,26)/b20-12+

InChI Key

JVXFIUHZGPUYFE-UDWIEESQSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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